7-(Hydroxymethyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one
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Overview
Description
7-(HYDROXYMETHYL)-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE is a heterocyclic compound that combines the structural features of chromene and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(HYDROXYMETHYL)-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7-hydroxycoumarin with pyridine derivatives in the presence of a base can yield the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-(HYDROXYMETHYL)-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
7-(HYDROXYMETHYL)-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 7-(HYDROXYMETHYL)-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene and pyridine derivatives, such as:
- 7-Hydroxycoumarin
- 3-(Hydroxymethyl)pyridine
- Pyridine derivatives with various substituents
Uniqueness
What sets 7-(HYDROXYMETHYL)-5H-CHROMENO[2,3-B]PYRIDIN-5-ONE apart is its unique combination of chromene and pyridine structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
CAS No. |
61059-74-3 |
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Molecular Formula |
C13H9NO3 |
Molecular Weight |
227.21 g/mol |
IUPAC Name |
7-(hydroxymethyl)chromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H9NO3/c15-7-8-3-4-11-10(6-8)12(16)9-2-1-5-14-13(9)17-11/h1-6,15H,7H2 |
InChI Key |
FIZYJWOUHKZOSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3)CO |
Origin of Product |
United States |
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